1-(2-Chloropyridin-4-yl)piperazine
Overview
Description
1-(2-Chloropyridin-4-yl)piperazine is an organic compound with the molecular formula C9H12ClN3 and a molecular weight of 197.67 g/mol It is a derivative of piperazine, a heterocyclic amine, and contains a chloropyridine moiety
Mechanism of Action
Target of Action
Similar compounds, such as 1-(3-fluoro-2-pyridinyl)piperazine, are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
If it acts similarly to its analogs, it may bind to α2-adrenergic receptors, blocking their activation and leading to various physiological effects .
Biochemical Pathways
If it acts as an α2-adrenergic receptor antagonist, it could influence pathways related to neurotransmission, cardiovascular function, and other processes regulated by these receptors .
Result of Action
If it acts as an α2-adrenergic receptor antagonist, it could potentially alter cellular signaling and physiological responses regulated by these receptors .
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)piperazine typically involves the reaction of 2-chloropyridine with piperazine. One common method is the nucleophilic substitution reaction where 2-chloropyridine is reacted with piperazine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chloropyridin-4-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloropyridin-3-yl)piperazine: Similar structure but with the chlorine atom at a different position on the pyridine ring.
1-(2-Chloropyridin-5-yl)piperazine: Another positional isomer with distinct chemical properties.
1-(2-Chloropyridin-6-yl)piperazine: Differing in the position of the chlorine atom, affecting its reactivity and applications.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPSGWUINXSQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611870 | |
Record name | 1-(2-Chloropyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854159-45-8 | |
Record name | 1-(2-Chloropyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.